Phenyldehydroalanine

Description

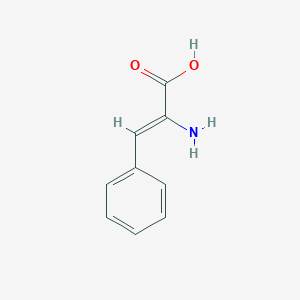

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-amino-3-phenylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIQQKOKNPPGDO-VURMDHGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7060-39-1 |

Source

|

| Record name | Phenyldehydroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyldehydroalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Phenyldehydroalanine: From Azlactone Origins to Peptidomimetic Design

Technical Whitepaper | Version 1.0

Executive Summary

Phenyldehydroalanine (

Historical Genesis & Structural Identity[1]

The discovery of phenyldehydroalanine follows a "reverse-biology" narrative: it was synthesized chemically nearly 70 years before its isolation from natural sources.

The Synthetic Dawn (1893)

The history of

Natural Validation (1960s-1970s)

Nature's utilization of

Timeline of Discovery

Figure 1: Chronological evolution of Phenyldehydroalanine from synthetic origin to therapeutic application.

Physicochemical Properties & Conformational Impact[3][4][5][6][7]

The utility of

Stereochemistry ( vs. )

Phe exists as-

Thermodynamics: The

-isomer is significantly more stable due to minimized steric clash between the phenyl ring and the carbonyl group of the amide backbone. -

Synthesis Implication: Most classical methods (Erlenmeyer) predominantly yield the

-isomer. Accessing the

Conformational Constraints

Unlike saturated phenylalanine, the

| Feature | Saturated Phe | Dehydro-Phe ( | Impact on Drug Design |

| Hybridization | Planarizes backbone; reduces entropy cost of binding. | ||

| Secondary Structure | Nucleates turns; stabilizes short peptides. | ||

| Proteolytic Stability | Low (Chymotrypsin target) | High | Resists enzymatic degradation (steric/electronic blockade). |

| Reactivity | Inert | Michael Acceptor | Enables covalent targeting of Cys residues. |

Synthetic Methodologies

Workflow Logic

The choice of synthesis depends on the position of the residue (N-terminal vs. internal) and the required stereochemistry.

Figure 2: Decision matrix for selecting the appropriate

Protocol A: Classical Erlenmeyer Synthesis (Z-Selective)

Best for generating the free amino acid or N-terminal blocks.

Mechanism: Condensation of glycine derivatives with benzaldehyde via an oxazolone intermediate.[2]

Step-by-Step Protocol:

-

Reagents: Mix N-acetylglycine (1.0 eq), Benzaldehyde (1.2 eq), Sodium Acetate (anhydrous, 1.0 eq), and Acetic Anhydride (3.0 eq).

-

Reaction: Heat the mixture to 100°C for 2 hours. The solution will turn yellow/orange as the azlactone forms.

-

Crystallization: Cool the mixture and add ethanol. The intermediate 4-benzylidene-2-methyloxazol-5-one precipitates as yellow crystals.

-

Hydrolysis (Ring Opening): Reflux the azlactone in 1M NaOH/Acetone for 1 hour to open the ring, yielding

-acetamidocinnamic acid ( -

Validation: NMR will show the olefinic proton singlet at

~7.2-7.6 ppm.

Protocol B: Modern Horner-Wadsworth-Emmons (HWE)

Best for incorporating

Mechanism: Reaction of a phosphonate-glycine derivative with an aldehyde.

Step-by-Step Protocol:

-

Substrate: Prepare a Boc-protected phosphonoglycinate (e.g., Boc-NH-CH(PO(OMe)

)-COOMe). -

Deprotonation: Dissolve substrate in dry THF at -78°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (1.1 eq) to generate the ylide.

-

Addition: Add Benzaldehyde (1.1 eq) slowly.

-

Warming: Allow to warm to 0°C over 2 hours.

-

Workup: Quench with saturated

, extract with EtOAc. -

Advantage: This method preserves chiral centers in adjacent amino acids, unlike the Erlenmeyer method which can cause racemization.

Chemical Biology & Reactivity[1][2]

Beyond structure,

Michael Addition

The

-

Reaction: Peptide-C(=O)-C(

Phe)=CH-Ph + Cys-SH -

Application: This reactivity is exploited to design covalent inhibitors of cysteine proteases (e.g., Cathepsin, Papain). The

Phe moiety docks into the active site, and the catalytic cysteine attacks the double bond, permanently disabling the enzyme.

References

-

Erlenmeyer, E. (1893).[3][4] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275(1), 1-8.

-

Meyer, W. L., et al. (1974). "Structure of Tentoxin. Isolation and Characterization of the Peptide." Journal of the American Chemical Society, 96(12), 4047-4048.

-

Thormann, M., & Hofmann, H. J. (1998).[5] "Conformational properties of peptides containing dehydro amino acids." Journal of Molecular Structure: THEOCHEM, 431(1-2), 79-96.[5] [5]

-

Bonauer, C., et al. (2006). "Synthesis of Dehydroamino Acids and Dehydropeptides from N-Acylglycines." Synthesis, 2006(8), 1403-1412.

-

Mathur, P., et al. (2016). "Dehydrophenylalanine containing peptides: A review on synthesis, structural features and biological importance." RSC Advances, 6, 10798-10815.

Sources

- 1. modernscientificpress.com [modernscientificpress.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. ijrti.org [ijrti.org]

- 4. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 5. Sci-Hub. Conformational properties of peptides containing dehydro amino acids / Journal of Molecular Structure: THEOCHEM, 1998 [sci-hub.jp]

Biological Activity of Phenyldehydroalanine: A Technical Guide to Conformational Constraint and Proteolytic Resistance

Executive Summary

Phenyldehydroalanine (

This guide analyzes the biological utility of

Structural & Chemical Basis[1][2][3][4][5]

The biological activity of

The Conformational Lock ( Strain)

The introduction of the C

-

Planarity: The sp2 hybridization forces the atoms N-C

-C -

Steric Clash: To relieve allylic strain (

strain) between the -

Result:

Phe is a potent inducer of Type II

Michael Acceptor Reactivity

While

-

Implication:

Phe is generally stable against non-specific nucleophilic attack by biological thiols (e.g., glutathione) in circulation, making it safer for systemic administration than highly reactive warheads. Its biological activity is primarily conformational rather than covalent.

Mechanism of Action Visualization

The following diagram illustrates the causality between chemical structure and biological outcome.

Figure 1: Mechanistic pathway showing how the electronic structure of

Therapeutic Applications & Biological Targets[7]

Proteolytic Stability (The Metabolic Shield)

One of the primary failure modes for peptide drugs is rapid degradation by serum proteases.

-

Mechanism: The rigidity of

Phe prevents the peptide backbone from adopting the transition-state geometry required by proteases like Chymotrypsin and Cathepsins. -

Data: Studies have shown that substituting Phenylalanine with

Phe can increase half-life (

Opioid Receptor Modulation

Phe has been extensively studied in enkephalin analogues (e.g., [D-Ala2,-

Selectivity: The rigid bend induced by

Phe at position 4 or 5 restricts the conformational ensemble, often enhancing selectivity for the -

Efficacy: These analogues often exhibit prolonged analgesia due to the dual effect of receptor fit and resistance to enkephalinases.

Cathepsin C Inhibition

Specific pentapeptides containing

-

Activity: Pentapeptides with free N-termini containing

Phe act as slow-binding inhibitors.[3] -

Significance: Unlike irreversible vinyl sulfone inhibitors, these provide a reversible yet tight-binding modality, reducing off-target covalent toxicity [2].

Synthesis Protocol: Erlenmeyer-Plöchl Azlactone Method[9]

The most robust method for generating

Workflow Diagram

Figure 2: The Erlenmeyer-Plöchl synthesis route for generating (Z)-dehydrophenylalanine derivatives.

Step-by-Step Methodology

Objective: Synthesis of a C-terminal

-

Azlactone Formation:

-

Reagents: Hippuric acid (1.0 eq), Benzaldehyde (1.0 eq), Acetic Anhydride (3.0 eq), Anhydrous Sodium Acetate (1.0 eq).

-

Procedure: Mix reagents in a round-bottom flask. Heat gently on a steam bath until the solution liquefies and turns yellow (approx. 1 hour).

-

Workup: Cool the mixture. Add ethanol to precipitate the azlactone. Filter and wash with ice-cold ethanol and boiling water.

-

Validation: Check melting point (Target: 165–166°C for 2-phenyl-4-benzylidene-5-oxazolone) [3].

-

-

Ring Opening (Peptide Coupling):

-

Reagents: Azlactone (1.0 eq), Amino component (e.g., Amino acid ester, 1.1 eq).

-

Solvent: Acetone or DMF.

-

Procedure: Dissolve azlactone in solvent. Add the amino component.[4][5] Reflux for 2–4 hours.

-

Workup: Evaporate solvent. Acidify with 1N HCl to precipitate the

Phe peptide. -

Purification: Recrystallize from Ethanol/Water.

-

-

Critical Control Point:

-

Ensure the product is the (Z)-isomer . The (E)-isomer is sterically congested and less stable. (Z)-configuration can be confirmed via 1H NMR (The vinylic proton typically appears at

7.0–7.5 ppm).

-

Experimental Validation: Proteolytic Stability Assay

To confirm the "Metabolic Shield" property of your

Materials

-

Enzyme:

-Chymotrypsin (Sigma-Aldrich), prepared in 100 mM Tris-HCl, 10 mM CaCl2, pH 7.8. -

Substrates:

-

Control: Standard Phe-containing peptide (e.g., Gly-Phe-Gly).

-

Test:

Phe-containing analog (e.g., Gly-

-

-

Detection: RP-HPLC (C18 column, UV detection at 254 nm and 280 nm).

Protocol

-

Incubation: Dissolve peptide (1 mM) in buffer. Add Chymotrypsin (enzyme:substrate ratio 1:100 w/w). Incubate at 37°C.

-

Sampling: Aliquot 50

L samples at -

Quenching: Immediately add 50

L of 10% TFA/Acetonitrile to stop the reaction. -

Analysis: Inject onto HPLC. Monitor the disappearance of the parent peak.

-

Calculation: Plot

vs. time. The slope-

Expectation: The

Phe analog should show a

-

Summary of Biological Data

| Property | Effect of | Mechanism |

| Proteolytic Stability | High Resistance | Steric hindrance prevents protease active site access. |

| Conformation | ||

| Receptor Affinity | Modulated (often increased) | Pre-organization of ligand reduces entropy penalty upon binding. |

| Chemical Reactivity | Low (Latent Electrophile) | Steric bulk of phenyl ring reduces Michael addition rates. |

References

-

Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in

-Hairpin Peptides. Source: National Institutes of Health (NIH) / Org Lett. URL:[Link] -

Pentapeptides containing two dehydrophenylalanine residues--synthesis, structural studies and evaluation of their activity towards cathepsin C. Source: PubMed / J Pept Sci. URL:[Link]

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Source: Wikipedia (General Reaction Reference). URL:[Link]

-

Conformation of dehydropentapeptides containing four achiral amino acid residues. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

- 1. BJOC - Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine [beilstein-journals.org]

- 2. Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentapeptides containing two dehydrophenylalanine residues--synthesis, structural studies and evaluation of their activity towards cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Phenyldehydroalanine

Executive Summary

Phenyldehydroalanine (ΔF), an α,β-unsaturated amino acid, represents a class of reactive molecules with significant implications in chemical biology and drug development. Its intrinsic electrophilicity, conferred by the electron-withdrawing nature of the adjacent carbonyl group, renders it a potent Michael acceptor. This guide provides a comprehensive technical overview of the mechanism of action of phenyldehydroalanine, focusing on its capacity for covalent modification of biological macromolecules. We will delve into the chemical principles governing its reactivity, explore its interaction with specific protein targets, and present detailed experimental protocols for characterizing these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

Introduction: The Chemical Biology of Phenyldehydroalanine

Phenyldehydroalanine, structurally analogous to the canonical amino acid phenylalanine but possessing a double bond between its α and β carbons, is not a proteinogenic amino acid but is found in nature within certain peptides and can be synthesized for various applications.[1] Its significance lies in its α,β-unsaturated carbonyl system, which makes the β-carbon electrophilic and susceptible to nucleophilic attack.[1][2] This reactivity is the cornerstone of its mechanism of action, enabling it to act as a "warhead" in targeted covalent inhibitors.[3][4]

The formation of a covalent bond between a ligand and its target protein can offer several advantages in drug design, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[5] Phenyldehydroalanine and other dehydroamino acids are therefore of considerable interest as building blocks for the development of novel therapeutics.[6]

The Core Mechanism: Michael Addition and Covalent Adduct Formation

The primary mechanism of action of phenyldehydroalanine is the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] In a biological context, the nucleophiles are typically the side chains of amino acid residues within proteins.

The Chemistry of Reactivity

The double bond in phenyldehydroalanine is polarized due to the electron-withdrawing effect of the adjacent carbonyl group of the peptide backbone or its C-terminal carboxyl group. This polarization creates a partial positive charge on the β-carbon, making it an electrophilic center susceptible to attack by soft nucleophiles.

The Primary Nucleophilic Target: Cysteine

The thiol group of cysteine residues is a particularly potent nucleophile under physiological conditions and is a primary target for Michael acceptors like phenyldehydroalanine.[7][8] The reaction involves the attack of the thiolate anion (Cys-S⁻) on the β-carbon of phenyldehydroalanine, leading to the formation of a stable thioether bond. This covalent modification is often irreversible and can profoundly alter the structure and function of the target protein.[3]

Other nucleophilic amino acid residues, such as lysine and histidine, can also potentially react with phenyldehydroalanine, although the reactivity is generally lower than that of cysteine.[9]

Figure 1: Michael addition of a cysteine residue to phenyldehydroalanine.

Enzyme Inhibition: A Case Study Approach

While specific examples of phenyldehydroalanine as a standalone covalent inhibitor are not extensively documented in readily available literature, the principle of its action can be illustrated through related compounds and potential targets.

Tripeptidyl Peptidase II: A Dehydroalanine-Containing Peptide Inhibitor

A compelling example of the inhibitory potential of the dehydroalanine scaffold comes from a study on tripeptidyl peptidase II. A peptide containing a dehydroalanine residue was found to be a potent competitive inhibitor of this enzyme, with a Ki of 0.02 µM.[10] This represented a 45-fold increase in potency compared to the parent peptide containing a serine residue, highlighting the significant contribution of the electrophilic dehydroalanine to the inhibitory activity.[10]

Rhodanese: A Plausible Target for Covalent Modification

Rhodanese is a mitochondrial enzyme involved in cyanide detoxification.[11] Its active site contains a critical cysteine residue (Cys-247) that functions as a nucleophile in the sulfur transfer reaction.[11][12][13] This active site cysteine is susceptible to covalent modification by various electrophiles, leading to enzyme inactivation.[12][14] Given the known reactivity of phenyldehydroalanine with cysteine, rhodanese represents a plausible target for covalent inhibition by this compound.

The inactivation of rhodanese by phenyldehydroalanine would likely proceed through the Michael addition of the active site Cys-247 to the β-carbon of phenyldehydroalanine, forming a covalent adduct and blocking the enzyme's catalytic activity.

Figure 2: Proposed mechanism of rhodanese inactivation by phenyldehydroalanine.

Cellular Consequences of Phenyldehydroalanine Exposure

The cellular effects of phenyldehydroalanine are likely to be multifaceted, stemming from its ability to covalently modify a range of cellular proteins. While specific signaling pathways directly modulated by phenyldehydroalanine are not well-defined, we can infer potential consequences based on the known roles of its likely targets.

High concentrations of the natural amino acid phenylalanine have been shown to induce apoptosis in cortical neurons through the Fas/Fas ligand death receptor pathway.[15][16] It is plausible that phenyldehydroalanine, through its covalent modification of key cellular proteins, could also trigger apoptotic pathways. For instance, covalent modification of caspases or other proteins involved in apoptosis could lead to their activation or inhibition, thereby influencing cell fate.

Experimental Protocols for Studying Phenyldehydroalanine's Mechanism of Action

A thorough investigation of the mechanism of action of phenyldehydroalanine requires a combination of biochemical and analytical techniques.

Enzyme Inhibition Assay

This protocol is designed to determine the kinetic parameters of enzyme inhibition by phenyldehydroalanine, using a generic spectrophotometric assay as an example.

Objective: To determine the IC₅₀, Kᵢ, and k_inact of phenyldehydroalanine for a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the target enzyme

-

Phenyldehydroalanine

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

IC₅₀ Determination: a. Prepare a serial dilution of phenyldehydroalanine in the assay buffer. b. In a 96-well plate, add the target enzyme to each well. c. Add the different concentrations of phenyldehydroalanine to the wells and incubate for a fixed time (e.g., 30 minutes). d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the change in absorbance over time using a microplate reader. f. Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Determination of Kᵢ and k_inact: a. To distinguish between reversible and irreversible inhibition, perform a time-dependent inhibition assay. b. Incubate the enzyme with various concentrations of phenyldehydroalanine for different time intervals. c. At each time point, initiate the reaction by adding the substrate and measure the initial rate. d. Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line will give the observed inactivation rate constant (k_obs). e. Plot the k_obs values against the inhibitor concentration. For a mechanism-based inhibitor, this plot will be hyperbolic and can be fitted to the equation: k_obs = (k_inact * [I]) / (Kᵢ + [I]), allowing for the determination of k_inact and Kᵢ.

Mass Spectrometry for Adduct Identification

This protocol outlines a general workflow for identifying the site of covalent modification of a target protein by phenyldehydroalanine using mass spectrometry.

Objective: To identify the specific amino acid residue(s) on a target protein that are covalently modified by phenyldehydroalanine.

Materials:

-

Target protein

-

Phenyldehydroalanine

-

Reaction buffer

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Protein Modification: a. Incubate the target protein with an excess of phenyldehydroalanine in the reaction buffer for a sufficient time to allow for covalent modification. b. As a control, incubate the protein under the same conditions without phenyldehydroalanine.

-

Sample Preparation for Mass Spectrometry: a. Denature the protein samples by adding urea to a final concentration of 8 M. b. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. d. Dilute the samples with buffer to reduce the urea concentration to less than 1 M. e. Digest the proteins into peptides by adding trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubating overnight at 37°C. f. Acidify the samples with formic acid to stop the digestion. g. Desalt the peptide samples using a C18 solid-phase extraction cartridge.

-

LC-MS/MS Analysis: a. Analyze the peptide samples by LC-MS/MS. b. The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation.

-

Data Analysis: a. Search the acquired MS/MS spectra against the sequence of the target protein using a database search engine. b. In the search parameters, specify a variable modification corresponding to the mass of phenyldehydroalanine (161.06 Da) on cysteine residues (or other potential nucleophilic residues). c. The identification of peptides with this mass shift will confirm the covalent modification and pinpoint the exact site of adduction.

Figure 3: Workflow for the identification of phenyldehydroalanine adducts by mass spectrometry.

Conclusion and Future Perspectives

Phenyldehydroalanine's mechanism of action is fundamentally rooted in its electrophilic nature as a Michael acceptor, enabling it to form covalent adducts with nucleophilic residues in proteins, most notably cysteine. This reactivity makes it a valuable tool in chemical biology and a promising scaffold for the design of targeted covalent inhibitors. While the specific biological targets and cellular pathways affected by phenyldehydroalanine as a standalone molecule require further investigation, the principles outlined in this guide provide a solid framework for its study and application. Future research should focus on identifying specific protein targets of phenyldehydroalanine, elucidating its impact on cellular signaling networks, and harnessing its unique chemical properties for the development of novel therapeutic agents.

References

-

Tomkinson, B., Grehn, L., Fransson, B., & Zetterqvist, O. (1994). Use of a dehydroalanine-containing peptide as an efficient inhibitor of tripeptidyl peptidase II. Archives of Biochemistry and Biophysics, 314(2), 276-279. [Link]

-

Wikipedia. (n.d.). Dehydroalanine. In Wikipedia. Retrieved January 31, 2026, from [Link]

-

Li, G., et al. (2023). Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue. Organic Letters. [Link]

-

Gau, B. C., & McLuckey, S. A. (2014). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 25(8), 1346–1355. [Link]

-

Wang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7837. [Link]

-

Kumar, V., et al. (2016). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 14(3), 746-757. [Link]

-

Galande, A. K., & Gentry, P. R. (2010). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Current protocols in chemical biology, 2(3), 143–160. [Link]

-

ResearchGate. (n.d.). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). A reversible covalent inhibitor of the deubiquitinase USP7 possessing a cyanamide warhead (magenta, compound 11) engages the catalytic cysteine and unexpectedly triggers b-elimination to Dha. 52. Retrieved January 31, 2026, from [Link]

-

Sokołowska, M., et al. (2003). Inhibition of the catalytic activity of rhodanese by S-nitrosylation using nitric oxide donors. Nitric Oxide, 9(2), 99-106. [Link]

-

ResearchGate. (n.d.). Structure and reactions catalyzed by rhodanese. Retrieved January 31, 2026, from [Link]

-

Ng-Choi, I., et al. (2022). A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) en. bioRxiv. [Link]

-

Fernstrom, J. D., & Wurtman, R. J. (2013). The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons. PLoS ONE, 8(8), e71553. [Link]

-

Singh, J., et al. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 59(20), 9357-9379. [Link]

-

Lin, P.-Y., et al. (2012). Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing. Journal of Neurochemistry, 123(5), 788-798. [Link]

-

Long, D., et al. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra. Journal of Cheminformatics, 16(1), 10. [Link]

-

Arogundade, O. A., et al. (2023). Structural and Kinetic Properties of Liver Rhodanese from Coptodon zillii: Implications for Cyanide Detoxification in Gold Mining-Impacted Aquatic Ecosystems. International Journal of Molecular Sciences, 24(22), 16401. [Link]

-

Zhao, B., et al. (2022). Research progress on covalent inhibitors targeting alkaline amino acids. Bioorganic Chemistry, 129, 106175. [Link]

-

Gliubich, F., et al. (1996). Active Site Structural Features for Chemically Modified Forms of Rhodanese. Journal of Biological Chemistry, 271(35), 21054-21061. [Link]

-

Tallman, K. A., et al. (2016). Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity. Journal of Biological Chemistry, 291(16), 8654-8665. [Link]

-

ResearchGate. (n.d.). Fas/FasL signaling contributes to phenylalanine-induced apoptosis. Retrieved January 31, 2026, from [Link]

-

Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Mini reviews in medicinal chemistry, 12(13), 1330–1344. [Link]

-

Jo, D.-S., et al. (2023). Peroxisomes in Aging: Guardians of Cellular Resilience and Function. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Gehringer, M., & Laufer, S. A. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. International Journal of Molecular Sciences, 25(3), 1836. [Link]

-

Wikipedia. (n.d.). Rhodanese. In Wikipedia. Retrieved January 31, 2026, from [Link]

-

Ahmad, A., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Apoptosis, 27(9-10), 651-669. [Link]

-

Wang, Y., et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 13(11), 1460-1475. [Link]

-

Iwasaki, A., et al. (2018). Shimojilide, a Potent and Selective Antiproliferative Cyclic Lipopeptide from a Marine Cyanobacterium Okeania sp. Organic Letters, 20(24), 7893-7896. [Link]

-

ResearchGate. (n.d.). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. Retrieved January 31, 2026, from [Link]

-

Pagliarini, R., & De Biase, D. (2021). Thiosulfate-Cyanide Sulfurtransferase a Mitochondrial Essential Enzyme: From Cell Metabolism to the Biotechnological Applications. International Journal of Molecular Sciences, 22(21), 11520. [Link]

-

Long, D., et al. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra. Journal of Cheminformatics, 16(1), 10. [Link]

-

ResearchGate. (n.d.). Effects of Protein-Derived Amino Acid Modification Products Present in Infant Formula on Metabolic Function, Oxidative Stress and Intestinal Permeability Using Cell Models. Retrieved January 31, 2026, from [Link]

-

Chen, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1042094. [Link]

-

Open Exploration Publishing. (n.d.). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Inhibition of the catalytic activity of rhodanese by S-nitrosylation using nitric oxide donors. Retrieved January 31, 2026, from [Link]

-

Lin, Y., et al. (1998). Structural analysis of peptide-acetaldehyde adducts by mass spectrometry and production of antibodies directed against nonreduced protein-acetaldehyde adducts. Alcoholism, Clinical and Experimental Research, 22(8), 1641-1649. [Link]

Sources

- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 2. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced approaches of developing targeted covalent drugs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Exploration of Drug Science [explorationpub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Research progress on covalent inhibitors targeting alkaline amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of a dehydroalanine-containing peptide as an efficient inhibitor of tripeptidyl peptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rhodanese - Wikipedia [en.wikipedia.org]

- 12. Inhibition of the catalytic activity of rhodanese by S-nitrosylation using nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Phenyldehydroalanine: Chemical Structure, Reactivity, and Applications in Peptidomimetics

Executive Summary

Phenyldehydroalanine (

Chemical Structure and Electronic Properties

Geometric Isomerism and Stability

Phe exists as two geometric isomers,-

IUPAC Name: (Z)-2-amino-3-phenylprop-2-enoic acid[2]

-

Hybridization: The C

and C -

Dipole & Polarity: The extended conjugation lowers the pKa of the amide proton compared to standard amino acids, increasing its acidity and hydrogen-bond donating capability.

Structural Constraints in Peptides

Incorporating

-

-Turn Inducer: A single

-

-Helix Promoter: Consecutive

Table 1: Comparative Properties of Phenylalanine (Phe) vs. Phenyldehydroalanine (

| Property | L-Phenylalanine (Phe) | (Z)-Phenyldehydroalanine ( |

| Hybridization (C | ||

| Chirality | Chiral (L or D) | Achiral (Prochiral) |

| Side Chain Mobility | High ( | Rigid (Locked by double bond) |

| Reactivity | Inert (Aromatic substitution only) | Electrophilic (Michael Acceptor) |

| Proteolytic Stability | Susceptible to Chymotrypsin | Highly Resistant |

| Preferred Conformation |

Synthetic Methodologies

The Erlenmeyer-Plöchl Azlactone Synthesis (Classic Route)

This is the most robust method for generating the

Mechanism:

-

Perkin-type condensation: Acetic anhydride induces cyclization of N-acetylglycine to an oxazolone (azlactone).

-

Aldol Condensation: The azlactone enolate attacks benzaldehyde.

-

Elimination: Loss of water yields the unsaturated azlactone.

-

Ring Opening: Hydrolysis or aminolysis yields the

Phe derivative.

Late-Stage C-H Arylation (Modern Route)

Recent advances utilize Palladium-catalyzed cross-coupling to install the phenyl ring onto a pre-existing dehydroalanine (Dha) residue within a peptide chain. This allows for "late-stage" diversification of peptide libraries.[4]

-

Reagents: Dehydroalanine peptide + Arylthianthrenium salts.[4][5]

-

Catalyst: Pd(OAc)

/ TFA. -

Advantage: Avoids the harsh conditions of azlactone synthesis; compatible with complex peptide sequences.

Visualization of Synthetic Pathways

Figure 1: Comparison of the classic Erlenmeyer-Plöchl synthesis via azlactone intermediate and the modern Pd-catalyzed late-stage arylation of dehydroalanine.[3][6][7]

Reactivity Profile

Michael Addition (Conjugate Addition)

The

-

Nucleophiles: Thiols (Cysteine), Amines (Lysine), Phosphites.

-

Stereoselectivity: Addition creates a new chiral center at C

. In chiral peptide environments, this addition can be highly diastereoselective, often controlled by the catalyst or the peptide's secondary structure. -

Application: Cysteine bioconjugation to form lanthionine-like thioether bridges (stapled peptides).

Asymmetric Hydrogenation

Phe is the standard substrate for synthesizing chiral Phenylalanine derivatives.-

Catalysts: Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos).

-

Mechanism: Syn-addition of H

across the C=C bond. -

Yield: Typically >95% ee (enantiomeric excess).

Radical Reactivity

The double bond can trap carbon-centered radicals. This is utilized in radical cyclization cascades to form complex heterocyclic cores found in natural products.

Experimental Protocols

Protocol A: Synthesis of (Z)- Phe via Erlenmeyer Azlactone

This protocol yields the N-acetyl-dehydrophenylalanine ethyl ester.

-

Reagents: N-Acetylglycine (10 mmol), Benzaldehyde (10 mmol), Anhydrous Sodium Acetate (10 mmol), Acetic Anhydride (30 mL).

-

Condensation:

-

Ring Opening (Solvolysis):

-

Suspend the azlactone (5 mmol) in Ethanol (20 mL).

-

Add catalytic NaOEt or simply reflux with a catalytic amount of H

SO -

Concentrate in vacuo.

-

-

Purification: Recrystallize from EtOAc/Hexanes.

-

Validation: NMR should show the vinyl proton singlet at

~7.2-7.5 ppm (often overlapping with aromatic signals, but distinct).

Protocol B: Thiol-Michael Addition to Phe Peptide

Used for peptide stapling or modification.

-

Setup: Dissolve the

Phe-containing peptide (1 mM) in degassed Phosphate Buffer (pH 7.5) / Acetonitrile (1:1 v/v). -

Reaction: Add excess Thiol (e.g., Glutathione or a Cysteine peptide, 5-10 equiv).

-

Conditions: Incubate at 37°C under N

atmosphere.-

Note: Reaction is slower than with Dehydroalanine. May require 12-24 hours.

-

Catalysis: Addition of catalytic base (e.g., DBU) or raising pH to 8.0 accelerates the reaction but risks racemization.

-

-

Monitoring: Monitor consumption of the starting material by HPLC (UV detection at 280 nm). The product will lose the characteristic UV absorbance shoulder of the conjugated double bond.

Visualization of Michael Addition Mechanism

Figure 2: Mechanism of base-catalyzed Michael addition of a thiol to phenyldehydroalanine.[3]

References

-

Conform

Phe: Thakur, P., et al. "Peptide design using alpha,beta-dehydro amino acids: from beta-turns to helical hairpins."[1] Biopolymers, 2004.[1] [Link] -

Erlenmeyer Azlactone Synthesis: Conway, P. A., et al.[3][8] "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[8][9] Journal of Chemical Research, 2009. [Link]

-

Late-Stage Functionalization: Zhang, Q., et al. "Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts." Organic Letters, 2025. [Link]

-

Michael Addition Reactivity: Yu, C., et al. "Michael Addition Reaction between Dehydroalanines and Phosphites Enabled the Introduction of Phosphonates into Oligopeptides."[10] Organic Letters, 2024.[10] [Link]

Sources

- 1. Peptide design using alpha,beta-dehydro amino acids: from beta-turns to helical hairpins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenyldehydroalanine | C9H9NO2 | CID 5702627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. shivajicollege.ac.in [shivajicollege.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Late-Stage C-H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The mechanism of thia-Michael addition catalyzed by LanC enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 9. researchgate.net [researchgate.net]

- 10. Michael Addition Reaction between Dehydroalanines and Phosphites Enabled the Introduction of Phosphonates into Oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Phenyldehydroalanine: Chemical Genesis and Conformational Utility

Executive Summary

Phenyldehydroalanine (

Early studies (circa 1890s–1980s) established

Part 1: Chemical Genesis & Synthesis

The history of

The Erlenmeyer-Plöchl Mechanism

The synthesis relies on the condensation of an N-acylglycine (typically hippuric acid or acetylglycine) with benzaldehyde in the presence of a dehydrating agent (acetic anhydride) and a weak base (sodium acetate).

-

Cyclization: The N-acylglycine cyclizes to form a 5-oxazolone (azlactone) intermediate.

-

Condensation: The active methylene group at C-4 of the oxazolone attacks the carbonyl of benzaldehyde (Perkin-like condensation).

-

Elimination: Water is eliminated to form the benzylidene double bond.

-

Ring Opening: Hydrolysis or aminolysis of the azlactone yields the dehydroamino acid or peptide.

Stereochemical Selectivity (Z vs. E)

A critical finding in early studies was the thermodynamic preference for the (Z)-isomer .

-

(Z)-Isomer: The phenyl ring is trans to the carbonyl oxygen of the amide/ester group. This minimizes steric clash with the bulky carbonyl, making it the thermodynamically stable product.

-

(E)-Isomer: Can be generated via photoisomerization but is labile.

-

Diagnostic: The (Z)-isomer is typically characterized by a chemical shift of the vinyl proton (

-CH) around

Visualization: The Erlenmeyer Pathway

Caption: The Erlenmeyer-Plöchl route favors the thermodynamic (Z)-isomer via an oxazolone intermediate.

Part 2: Conformational Utility (The Balaram Effect)

In the 1970s and 80s, researchers like P. Balaram and V.S. Chauhan revolutionized peptide design by demonstrating that

The Physics of Rigidification

Unlike saturated phenylalanine, the

-

Restricted Rotation: The resonance overlap between the backbone amide and the C=C double bond severely restricts rotation around the N-C

( -

Steric Locking: The bulky phenyl ring at the

-position forces the backbone into specific torsion angles to avoid steric clash with the carbonyl oxygen.

Structural Outcomes

Early X-ray crystallography and NMR studies confirmed that placing

-

-Turns (Type II): In small peptides (di-/tri-peptides),

-

-Helices: In longer oligomers, consecutive or alternating

Data: Conformational Preferences

| Parameter | L-Phenylalanine (Phe) | (Z)- | Impact on Structure |

| Hybridization | C | C | Planarity of side chain |

| Flexible (g+, g-, t) | Fixed (0° or 180°) | Side chain locked in plane | |

| Preferred | Broad Ramachandran space | Forces helical/turn folding | |

| Secondary Structure | Helix promoter |

Part 3: Enzymatic Relevance (PAL & MIO)

Early biochemical studies on Phenylalanine Ammonia-Lyase (PAL) utilized

The MIO Prosthetic Group

Structural studies revealed that PAL (and the related Histidine Ammonia-Lyase) does not use a standard cofactor (like PLP). Instead, it utilizes a highly electrophilic prosthetic group formed autocatalytically from the protein backbone itself (Ala-Ser-Gly triad): 3,5-dihydro-5-methylidene-4H-imidazole-4-one (MIO) .[1]

While

-

Nucleophilic Attack: The amino group of the substrate (L-Phe) attacks the electrophilic MIO head.

-

Proton Abstraction: An enzymatic base removes the

-proton from L-Phe. -

Elimination: Ammonia is expelled, releasing trans-cinnamic acid and regenerating MIO.

Visualization: PAL Mechanism

Caption: The MIO group acts as an electron sink, facilitating the difficult elimination of ammonia.

Part 4: Experimental Protocols

The following protocols are adapted from classical methods (e.g., Rao et al., Int. J. Pept. Protein Res., 1987) and standard organic synthesis practices validated in early literature.

Protocol A: Synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one

Objective: Create the activated azlactone intermediate.

Reagents:

-

N-Acetylglycine (11.7 g, 0.1 mol)

-

Benzaldehyde (10.6 g, 0.1 mol)

-

Anhydrous Sodium Acetate (8.2 g, 0.1 mol)

-

Acetic Anhydride (25 mL)

Methodology:

-

Setup: In a 250 mL conical flask, combine N-acetylglycine, benzaldehyde, and anhydrous sodium acetate.

-

Dehydration: Add acetic anhydride.

-

Reflux: Heat the mixture on a steam bath or hot plate (approx. 100°C) for 2 hours. The solid mixture will liquefy and turn deep yellow/orange.

-

Crystallization: Cool the flask and add 50 mL of ethanol. Chill overnight at 4°C.

-

Isolation: Filter the crystalline product. Wash with cold ethanol and boiling water (to remove unreacted starting materials).

-

Yield: Expect ~70-80% of yellow needles (m.p. 149–151°C).

Protocol B: Hydrolysis to Z-Phenyldehydroalanine (Z- Phe)

Objective: Open the ring to yield the free acid or ester.

Reagents:

-

(Z)-Azlactone (from Protocol A)

-

Acetone/Water (50:50 mix)

-

1N HCl

Methodology:

-

Dissolution: Suspend the azlactone in 50 mL of acetone/water (1:1).

-

Reflux: Heat under reflux for 4 hours. The ring opens via nucleophilic attack of water.

-

Acidification: If necessary, acidify with 1N HCl to pH 2 to precipitate the free acid.

-

Purification: Recrystallize from ethanol/water.

-

Validation: Check NMR (DMSO-

). Look for the vinyl proton singlet at

References

-

Erlenmeyer, F. (1893). "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1–8. (Historical Reference)

- Bergmann, M., & Stern, F. (1926). "Beiträge zur ungesättigten Aminosäuren." Annalen der Chemie, 448, 20-30.

-

Chauhan, V. S., & Balaram, P. (1987). "Conformational characteristics of dehydrophenylalanine peptides: Crystal structure of N-acetyl-dehydrophenylalanyl-L-proline." International Journal of Peptide and Protein Research, 30(2), 261-268.

- Rao, T. M., et al. (1987). "Dehydrophenylalanine peptides: Synthesis and structural studies." International Journal of Peptide and Protein Research, 29, 118.

-

Hanson, K. R., & Havir, E. A. (1970). "L-Phenylalanine Ammonia-Lyase (Potato Tubers)." Methods in Enzymology, 17, 575-581.

- Pieroni, O., et al. (1975). "Stereoselective synthesis and properties of dehydro-amino acid derivatives." International Journal of Peptide and Protein Research, 7(5), 413-418.

Sources

Phenyldehydroalanine: A Versatile Building Block for Chiral Synthesis and Peptide Engineering

Executive Summary

Phenyldehydroalanine (also known as

-

Chiral Precursor: It is the standard pro-chiral substrate for asymmetric hydrogenation, allowing the industrial-scale synthesis of L-phenylalanine and its derivatives (e.g., L-DOPA) with high enantiomeric excess (>99% ee).

-

Structural Constraint: When incorporated into peptides, the rigid

hybridization of the

Part 1: Synthesis of the Building Block

The synthesis of phenyldehydroalanine is most robustly achieved via the Erlenmeyer-Plöchl Azlactone Synthesis . This method is preferred for its scalability, cost-effectiveness, and thermodynamic selectivity for the stable (Z)-isomer.

Mechanistic Workflow (Erlenmeyer Synthesis)

The reaction proceeds through the condensation of an aldehyde with an N-acylglycine (hippuric acid) in the presence of a dehydrating agent (acetic anhydride).

Figure 1: Mechanistic pathway for the Erlenmeyer-Plöchl synthesis of phenyldehydroalanine derivatives.

Standard Operating Procedure (SOP)

Objective: Synthesis of (Z)-

Reagents:

-

Benzaldehyde (freshly distilled): 25 g (0.24 mol)

-

N-Acetylglycine: 23.4 g (0.20 mol)

-

Anhydrous Sodium Acetate: 16.4 g (0.20 mol)

-

Acetic Anhydride: 50 mL (0.53 mol)

Protocol:

-

Condensation (Azlactone Formation):

-

In a 500 mL Erlenmeyer flask, combine N-acetylglycine, anhydrous sodium acetate, benzaldehyde, and acetic anhydride.

-

Heat the mixture on a steam bath (approx. 100°C) for 1 hour. The solid mixture will liquefy and turn yellow/orange as the azlactone forms.

-

Critical Checkpoint: Ensure the flask is loosely stoppered to prevent moisture ingress but allow pressure release.

-

Cool the flask to room temperature. A solid mass of yellow crystals (the azlactone) will precipitate.

-

Add 50 mL of cold water, break up the solid mass, and filter. Wash with cold water and minimal cold ethanol.

-

-

Hydrolysis (Ring Opening):

-

Place the crude azlactone (approx. 40 g) in a 1 L round-bottom flask.

-

Add 400 mL of acetone and 150 mL of water.

-

Reflux the mixture for 4 hours. The solution should become clear.

-

Distill off the acetone (rotary evaporator or distillation apparatus).

-

The residual aqueous solution will precipitate the product upon cooling.

-

-

Purification:

-

Recrystallize the crude acid from boiling water.[2]

-

Yield: Expect 60-70% (approx. 30-35 g).

-

Characterization: Melting Point 190-192°C.

H NMR should show a characteristic olefinic singlet at

-

Why this works: The formation of the 5-membered oxazolone ring provides the thermodynamic driving force for the condensation with benzaldehyde. The subsequent hydrolysis is regioselective, opening the ring to yield the thermodynamically stable (Z)-isomer due to steric repulsion between the phenyl ring and the carbonyl group in the (E)-isomer [1].

Part 2: Reactivity & Asymmetric Hydrogenation

The defining application of phenyldehydroalanine is its role as a substrate for Asymmetric Hydrogenation . This reaction transforms the achiral

The Halpern Mechanism

The reaction is catalyzed by Rh(I) complexes with chiral phosphine ligands. The mechanism is counter-intuitive: the minor diastereomer of the catalyst-substrate complex reacts significantly faster with hydrogen than the major diastereomer, driving the high enantioselectivity.

Figure 2: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation (Halpern Mechanism).

Ligand Performance Data

The choice of chiral ligand dictates the enantiomeric excess (ee). The table below summarizes the performance of standard ligands in the hydrogenation of (Z)-

| Ligand Class | Representative Ligand | Catalyst Precursor | Solvent | H2 Pressure | % ee (Config) | Source |

| Monophosphine | CAMP | [Rh(COD)Cl]2 | EtOH | 1 atm | 88% (S) | [2] |

| Diphosphine | (R,R)-DIPAMP | [Rh(COD)DIPAMP]+ | MeOH | 3 atm | 96% (S) | [3] |

| Bisphosphine | (S)-BINAP | [Rh(BINAP)]+ | MeOH | 1-4 atm | >99% (S) | [4] |

| Phospholane | (S,S)-DuPhos | [Rh(COD)DuPhos]+ | MeOH | 2 atm | >99% (S) | [5] |

Technical Insight: While BINAP and DuPhos offer superior enantioselectivity (>99%), DIPAMP was historically significant as the first ligand used for the industrial synthesis of L-DOPA. For modern applications, DuPhos-Rh complexes are preferred due to their faster turnover frequencies (TOF).

Part 3: Applications in Peptide Engineering

Beyond synthesis, phenyldehydroalanine is used directly in peptide sequences to control folding.

Conformational Constraints

The double bond between

-

Angles: The torsion angles are restricted to values near

-

Secondary Structure: A single

Phe residue strongly promotes the formation of a

Protocol: Peptide Coupling with Phe

Coupling a bulky

Conditions:

-

Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (Hydroxybenzotriazole).

-

Solvent: DMF/DCM (1:1).

-

Stoichiometry: 3 equiv. Amino Acid, 3 equiv.[3] EDC, 3 equiv. HOBt.

-

Reaction Time: 12-24 hours.

-

Note: Avoid strong bases during coupling to prevent Michael addition of the amine to the

Phe double bond.

References

-

Organic Syntheses , Coll.[2][3] Vol. 2, p.1. "Azlactone of alpha-acetaminocinnamic acid".[2][4]

-

Knowles, W. S. (1983). "Asymmetric hydrogenation".[5][6] Accounts of Chemical Research.

-

Vineyard, B. D., et al. (1977). "Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst".[5] Journal of the American Chemical Society.

-

Miyashita, A., et al. (1980). "Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bisphosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of alpha-(acylamino)acrylic acids". Journal of the American Chemical Society.

-

Burk, M. J. (1991). "C2-symmetric bis(phospholanes) and their use in the rhodium-catalyzed asymmetric hydrogenation of enol acylates". Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Phenyldehydroalanine for Biochemists and Drug Development Professionals

Abstract

Phenyldehydroalanine (ΔPhe), a non-proteinogenic, α,β-unsaturated amino acid, has emerged as a powerful tool in the realms of biochemistry and drug discovery. Its unique structural and chemical properties, characterized by a rigid, planar backbone and a reactive double bond, offer a versatile platform for peptide and protein engineering. This guide provides a comprehensive overview of phenyldehydroalanine, from its fundamental chemical characteristics to its synthesis and incorporation into peptides. We will delve into its diverse applications, including the design of conformationally constrained peptides, the development of enzyme inhibitors, and its use as a probe for studying biomolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of phenyldehydroalanine in their work.

The Unique Chemistry of Phenyldehydroalanine (ΔPhe)

Phenyldehydroalanine, systematically known as (2Z)-2-amino-3-phenylacrylic acid, is an α,β-unsaturated amino acid.[1] This seemingly simple modification of phenylalanine—the introduction of a double bond between the α and β carbons—imparts a suite of unique and powerful properties that make it an invaluable tool for biochemists and medicinal chemists.

Structural Rigidity and Conformational Control

The α,β-double bond in ΔPhe renders its backbone planar and conformationally constrained.[1] When incorporated into a peptide sequence, this rigidity has a profound impact on the local and global structure of the peptide. Unlike its saturated counterpart, phenylalanine, which has significantly more rotational freedom around its Cα-Cβ bond, ΔPhe forces the peptide backbone into specific conformations. This property has been extensively exploited in the de novo design of peptides with stable secondary structures.[2] For instance, the introduction of a ΔPhe residue can induce β-bends in short peptide sequences and promote the formation of 3(10)-helices in longer chains.[2] This ability to pre-organize a peptide into a desired conformation is a cornerstone of rational drug design, where mimicking the bioactive conformation of a natural ligand is paramount.

Chemical Reactivity: The Electrophilic Hub

The double bond of ΔPhe is not only a structural anchor but also a reactive handle. It is an electrophilic center, susceptible to nucleophilic attack, most notably through a Michael addition reaction.[1] This reactivity allows for the covalent conjugation of various molecules to the peptide backbone. Nucleophilic side chains of other amino acid residues, such as the thiol group of cysteine, can form stable, covalent bonds with the ΔPhe residue.[1] This property is particularly useful for:

-

Mimicking Post-Translational Modifications: The addition of thiols can be used to create mimics of lipidated or glycosylated peptides.[1]

-

Protein Cross-Linking: ΔPhe can be used to create covalent cross-links within or between proteins, providing valuable insights into protein-protein interactions.

-

Convergent Ligation Strategies: The electrophilic nature of ΔPhe serves as a handle for the preparation of complex peptide conjugates, such as glycopeptides and lipopeptides.[3][4][5]

Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The altered geometry and electronic properties of the peptide bond adjacent to a ΔPhe residue often render it resistant to cleavage by common proteases. Peptides incorporating ΔPhe are more resistant to proteolytic enzymes than their saturated analogues, a feature that significantly enhances their pharmacokinetic profiles and makes them more viable as drug candidates.[1]

Synthesis of Phenyldehydroalanine

While ΔPhe is found in some naturally occurring peptides, its widespread application in research and development relies on its efficient chemical synthesis.[6] Several methods have been developed for the synthesis of α,β-dehydroamino acids, with the Horner-Wadsworth-Emmons (HWE) reaction being a particularly common and effective approach for C-C bond formation.[7] Another general protocol involves the proline-catalyzed aldol condensation of a glycine Schiff base with a variety of aldehydes, which can deliver Z-configured α,β-dehydroamino ester derivatives in high yield.[8]

For incorporation into peptides using solid-phase peptide synthesis (SPPS), ΔPhe needs to be appropriately protected, typically with an Fmoc group on the N-terminus.

Incorporation of ΔPhe into Peptides

The true power of ΔPhe is realized when it is incorporated into peptide sequences. This can be achieved through both chemical and, to a lesser extent, biosynthetic methods.

Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating ΔPhe into peptides is through Fmoc-based solid-phase peptide synthesis (SPPS).[9] This well-established technique allows for the stepwise assembly of a peptide chain on a solid support.

An alternative and efficient method for generating dehydroalanine-containing peptides involves the synthesis of a precursor peptide containing phenylselenocysteine (SecPh).[3][4][5] This non-proteinogenic amino acid can be incorporated into peptides using standard SPPS techniques.[3] Following peptide assembly and deprotection, the phenylselenocysteine residue undergoes a chemoselective and mild oxidation, typically with hydrogen peroxide or sodium periodate, which leads to the formation of a dehydroalanine residue at that position.[3][4][5]

The general workflow for synthesizing a ΔPhe-containing peptide via the phenylselenocysteine intermediate is as follows:

Caption: Workflow for synthesizing a dehydroalanine-containing peptide using a phenylselenocysteine precursor.

This protocol outlines the manual synthesis of a dehydroalanine (Dha)-containing peptide from an Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)) precursor.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph))

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Hydrogen peroxide (H₂O₂) or Sodium periodate (NaIO₄)

-

HPLC grade water and acetonitrile

-

Sintered glass funnel

-

Orbital shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a sintered glass funnel.

-

Fmoc-Sec(Ph) Coupling:

-

Pre-activate a solution of Fmoc-Sec(Ph) (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF for 5 minutes.

-

Add the activation mixture to the swollen resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Global Deprotection:

-

Wash the final peptide-resin with DCM (5x).

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:2.5:2.5:1) for 3 hours.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Oxidative Conversion to Dehydroalanine:

-

Dissolve the lyophilized Sec(Ph)-containing peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

Add a solution of hydrogen peroxide (5-10 eq.) or sodium periodate (2-5 eq.) and stir at room temperature.

-

Monitor the reaction by mass spectrometry until the conversion to the Dha-containing peptide is complete.

-

-

Purification: Purify the Dha-containing peptide by reverse-phase HPLC.

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Ribosomal Synthesis

While less common, strategies for the ribosomal synthesis of dehydroalanine-containing peptides have been explored.[10] One approach involves the incorporation of a selenocysteine analog, selenalysine, which can be recognized by the native translational machinery.[10] Following ribosomal synthesis, the selenopeptide can undergo oxidative elimination to generate the dehydroalanine residue post-translationally.[10]

Applications of ΔPhe-Containing Peptides in Biochemical Research

The unique properties of ΔPhe make it a versatile tool for a wide range of biochemical applications.

Conformational Scaffolding and Structural Probes

As previously mentioned, the primary application of ΔPhe is to impose conformational constraints on peptides.[2] This allows researchers to:

-

Stabilize Secondary Structures: Design peptides with stable helical or turn structures for use in structure-activity relationship (SAR) studies.[2]

-

Mimic Bioactive Conformations: Create peptidomimetics that adopt the conformation required for binding to a biological target.

-

Study Protein Folding: Use ΔPhe-containing peptides as models to understand the principles of protein folding and stability.

Caption: Michael addition of a thiol to a ΔPhe residue.

Spectroscopic Probes

The extended π-system of the ΔPhe side chain gives it distinct spectroscopic properties compared to phenylalanine. While the intrinsic fluorescence of aromatic amino acids is well-known, the conjugation in ΔPhe can be further extended to create novel fluorescent probes.[11][12][13] These can be used to study:

-

Protein-Peptide Interactions: Monitor changes in the local environment of the ΔPhe residue upon binding to a target protein.

-

Membrane Interactions: Investigate the partitioning and orientation of peptides within lipid bilayers.

Photo-Crosslinking

Analogs of phenylalanine, such as p-benzoyl-L-phenylalanine (Bpa) and p-azido-L-phenylalanine (azF), are widely used as photo-crosslinkers.[14][15][16] Upon exposure to UV light, these residues form highly reactive species that can covalently link to nearby molecules.[16] This technique is invaluable for:

-

Mapping Protein-Protein Interaction Interfaces: Identifying the specific residues involved in the interaction between two proteins.[15]

-

Capturing Transient Interactions: Trapping weak or transient interactions that are difficult to study by other methods.

Phenyldehydroalanine in Drug Discovery and Development

The advantageous properties of ΔPhe make it a highly attractive component for the design of novel therapeutics.

Enzyme Inhibitors

The electrophilic nature of the ΔPhe double bond can be exploited to design mechanism-based inhibitors of enzymes. For example, a ΔPhe-containing peptide can act as a competitive inhibitor, where the nucleophilic residue in the enzyme's active site attacks the ΔPhe, leading to irreversible inactivation of the enzyme.[17] This strategy has been successfully employed to develop potent inhibitors for various classes of proteases.[17] A study demonstrated that replacing a serine residue with a dehydroalanine residue in a peptide inhibitor of tripeptidyl peptidase II resulted in a 45-fold increase in inhibitory potency.[17]

Caption: ΔPhe inducing a β-turn structure in a peptide.

Enhancing Peptide Stability and Bioavailability

The increased resistance of ΔPhe-containing peptides to proteolytic degradation is a major asset in drug development.[1] This enhanced stability leads to a longer half-life in vivo, which can translate to improved therapeutic efficacy and less frequent dosing. Furthermore, the conformational rigidity imparted by ΔPhe can improve the binding affinity and specificity of a peptide for its target, leading to a more potent and selective drug.[2]

Peptidomimetics and Bioactive Peptides

ΔPhe is a key component in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides.[18] By using ΔPhe to create conformationally constrained scaffolds, it is possible to develop potent and selective agonists or antagonists for a wide range of biological targets, including G protein-coupled receptors (GPCRs).[15] The de novo design of peptides containing ΔPhe has also led to the development of novel antimicrobial and antifibrillization agents.[2]

Future Perspectives

The field of phenyldehydroalanine chemistry and its applications continues to evolve. Future research is likely to focus on:

-

Novel Synthesis Methods: The development of more efficient and stereoselective methods for the synthesis of ΔPhe and other dehydroamino acids.

-

Enzymatic Incorporation: Expanding the repertoire of enzymes that can incorporate ΔPhe and its derivatives into proteins, both in vitro and in vivo.[19]

-

Advanced Materials: The use of ΔPhe-containing peptides in the development of novel biomaterials, such as self-assembling hydrogels and functionalized surfaces.[18]

-

Expanded Therapeutic Applications: The exploration of ΔPhe-containing peptides for a wider range of therapeutic targets, including those involved in cancer, neurodegenerative diseases, and infectious diseases.[20][21]

References

- Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Academic Press.

- Marks, A. D., Lieberman, M., & Peet, A. (2023). Marks' Basic Medical Biochemistry: A Clinical Approach. Lippincott Williams & Wilkins.

-

Peptidomimetic Engineering Laboratory - KU School of Engineering. (2022, June 14). YouTube. Available from: [Link]

- Ye, Y., & Liu, C. F. (2011). Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies.

- Miller, S. J. (2017). Hydrogenation catalyst generates cyclic peptide stereocentres in sequence.

- Frankel, A., & Roberts, R. W. (2004). Ribosomal Synthesis of Dehydroalanine Containing Peptides. Journal of the American Chemical Society, 126(48), 15632–15633.

-

National Center for Biotechnology Information. (n.d.). Phenyldehydroalanine. PubChem. Available from: [Link]

- Ye, Y., & Liu, C. F. (2011). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies.

-

Ye, Y., & Liu, C. F. (2011). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Springer Nature Experiments. Available from: [Link]

- Kim, D., & Kim, D. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry, 1(1), 10–16.

- Tomkinson, B., Grehn, L., Fransson, B., & Zetterqvist, O. (1994). Use of a dehydroalanine-containing peptide as an efficient inhibitor of tripeptidyl peptidase II. Archives of biochemistry and biophysics, 314(2), 276–279.

- Fiser, I., & Scheit, K. H. (1976). Photo-induced crosslinking between phenylalanine transfer RNA and messenger RNA on the Escherichia coli ribosome. FEBS letters, 71(2), 291–294.

- Gupta, M., & Chauhan, V. S. (2011).

- Heyduk, T. (2005). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification.

- Miller, A. W., & Gulick, A. M. (2016). Dehydroamino acids: Chemical multi-tools for late-stage diversification. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(1), 16–26.

- Improta, R., & Barone, V. (2011). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. Journal of the American Chemical Society, 133(28), 10878–10887.

-

Pharmaceutical Technology. (2024). Phenylalanine 4 Hydroxylase drugs in development, 2024. Available from: [Link]

- Spasser, L., & Brik, A. (2012). Ubiquitin Chains Bearing Genetically Encoded Photo-Cross-Linkers Enable Efficient Covalent Capture of (Poly)ubiquitin-Binding Domains.

-

JoVE. (2022, May 23). Photo-Induced Cross-Linking:Unmodified Proteins Applied To Amyloidogenic Peptides l Protocol Preview. YouTube. Available from: [Link]

- Samanta, S., & Singh, S. K. (2018). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC advances, 8(2), 859–865.

- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing α,β-Dehydroamino Acids. Chemical Reviews, 97(6), 2243–2266.

-

Sheikh Hamdan Award for Medical Sciences. (2021, September 14). Phenotypic and Target Based Drug Discovery: Approaches for the Discovery of Innovative Therapeutics. YouTube. Available from: [Link]

- Gonzalez-Maeso, J., et al. (2020). Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells. Cell chemical biology, 27(9), 1154–1163.e5.

- Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino acids, 47(1), 1–17.

- Chattopadhyay, A. (2014). Using fluorescence for studies of biological membranes: a review. Journal of biosciences, 39(5), 789–802.

-

Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Available from: [Link]

Sources

- 1. Phenyldehydroalanine|(Z)-2-Amino-3-phenylacrylic Acid [benchchem.com]

- 2. De novo design of α,β-didehydrophenylalanine containing peptides: from models to applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Use of a dehydroalanine-containing peptide as an efficient inhibitor of tripeptidyl peptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenylalanine 4 Hydroxylase drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 21. m.youtube.com [m.youtube.com]

Methodological & Application

"incorporation of phenyldehydroalanine into peptides"

Application Note: Site-Specific Incorporation of Phenyldehydroalanine ( Phe) into Peptides via Solid-Phase Synthesis[1]

Executive Summary

Phenyldehydroalanine (Z-dehydrophenylalanine,

-

Conformational Constraint: The

hybridization of the -

Metabolic Stability: The absence of an amide proton (in the enamine tautomer sense) and the steric bulk of the phenyl ring render the preceding peptide bond highly resistant to enzymatic hydrolysis by proteases like chymotrypsin.

-

Chemical Reactivity: The

-unsaturation serves as a "latent" electrophile for late-stage functionalization via Michael addition (e.g., covalent cysteine targeting) or palladium-catalyzed cross-coupling.[1]

This guide details the on-resin synthesis of

Strategic Synthesis Workflow

The synthesis relies on the "Masked Precursor" strategy. We incorporate Fmoc-

Mechanistic Pathway[1][2][3][4][5][6]

-

Coupling: Fmoc-PhSer-OH is coupled to the N-terminus.

-

Activation: The

-hydroxyl group is activated (using carbodiimide). -

Elimination: An E2-type elimination occurs, driven by Cu(I) catalysis, yielding the thermodynamically stable Z-isomer of

Phe.[1]

Workflow Diagram

Caption: Workflow for the conversion of resin-bound Phenylserine to Phenyldehydroalanine via DIC/CuCl mediated dehydration.

Detailed Experimental Protocol

Materials & Reagents[1][4][6][7][8][9][10][11]

-

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).[1]

-

Precursor: Fmoc-DL-threo-

-phenylserine (Fmoc-PhSer-OH).[1] Note: The threo diastereomer is preferred, but the erythro form also eliminates to the Z-isomer. -

Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure.[1]

-

Dehydration Cocktail: DIC, CuCl (Cuprous Chloride).[1]

-

Solvents: DMF (Anhydrous), DCM (Dichloromethane).[1]

Step 1: Coupling the Precursor

-

Swell the resin (0.1 mmol scale) in DCM for 20 min, then wash with DMF.

-

Dissolve Fmoc-PhSer-OH (0.4 mmol, 4 eq), Oxyma Pure (0.4 mmol, 4 eq) in minimal DMF.

-

Add DIC (0.4 mmol, 4 eq) and immediately add to the resin.

-

Agitate for 2 hours at room temperature.

-

Wash resin: DMF (3x), DCM (3x).[1]

-

QC Check: Perform a Kaiser test.[2] If blue (incomplete), recouple using HATU/DIPEA.[1]

Step 2: On-Resin Dehydration (The Miller Reaction)

This step converts the

-

Wash the resin thoroughly with dry DCM (3x) to remove traces of DMF (moisture affects CuCl).

-

Prepare the Dehydration Cocktail in a separate vial:

-

Add the cocktail to the resin-bound Fmoc-PhSer peptide.

-

Cover with foil (reaction is light-sensitive) and agitate gently for 16–18 hours .

-

Wash extensively:

Step 3: Fmoc Deprotection (Critical Safety Check)

1Recommended Protocol:

-

Use 20% Piperidine in DMF .

-

Perform two short cycles : 3 minutes, then 7 minutes.

-

Wash immediately and thoroughly with DMF.

-

Alternative for sensitive sequences: Use 2% DBU / 2% Piperidine in DMF (shorter contact time).

Step 4: Cleavage and Isolation

-

Wash resin with DCM (5x) and dry under nitrogen.

-

Add Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5) .

-

Agitate for 2 hours.

-

Precipitate filtrate in cold diethyl ether.

-

Centrifuge, wash pellet with ether, and lyophilize.

Analytical Validation & QC

Mass Spectrometry (ESI-MS)

The dehydration event is chemically distinct. You must observe a mass shift corresponding to the loss of water.

| Species | Formula Change | Mass Shift ( |